3-(1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

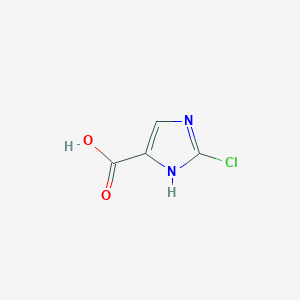

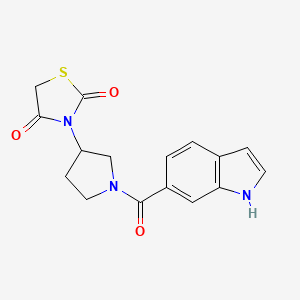

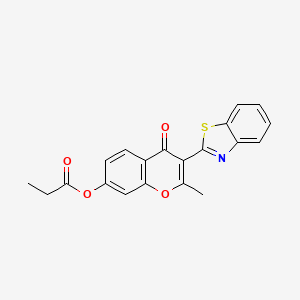

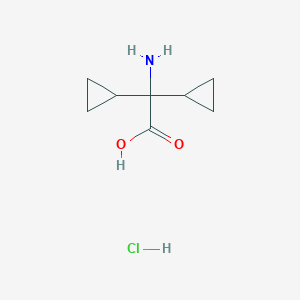

The compound “3-(1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including an indole ring, a pyrrolidine ring, and a thiazolidine-2,4-dione ring . The indole ring is a prevalent moiety in many biologically active compounds and drugs . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiazolidine-2,4-dione derivatives are important heterocyclic compounds that possess a number of pharmacological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product . For instance, 1H-indole-3-aldehyde derivatives can be methylated and then reacted with other reagents in the presence of a catalyst to give pyrimidines .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole ring, a pyrrolidine ring, and a thiazolidine-2,4-dione ring . The indole ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The compound could participate in various chemical reactions due to the presence of multiple functional groups. For instance, the indole ring can undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the indole ring could contribute to its aromaticity .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives have demonstrated antiviral potential. For instance:

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .

Anti-Inflammatory Properties

Benzothiazole-containing benzene sulphonamide and carboxamide derivatives, which incorporate the indole scaffold, were evaluated for in vivo anti-inflammatory, analgesic, and ulcerogenic activities .

Antimalarial Activity

Although not directly studied for this compound, indole derivatives have been explored as antimalarial agents. The synthesis of 2-(1H-indol-3-yl)-4,6-diphenylnicotinonitrile derivatives containing pyridine showed promise against Plasmodium falciparum .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may influence a variety of biochemical pathways.

Pharmacokinetics

Thiazolidine derivatives, which are part of the compound’s structure, have been discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . This suggests that the compound could have favorable pharmacokinetic properties.

Result of Action

Given the diverse biological activities associated with indole derivatives , it can be inferred that the compound may have a wide range of molecular and cellular effects.

Action Environment

It is known that the synthesis of indole derivatives has attracted the attention of researchers due to their broad-spectrum biological activities . This suggests that the compound’s action could potentially be influenced by various environmental factors.

Orientations Futures

Given the diverse biological activities of indole derivatives and the versatility of the pyrrolidine and thiazolidine-2,4-dione rings, this compound could be a promising candidate for further exploration in drug discovery . Future research could focus on synthesizing a variety of derivatives and evaluating their biological activities.

Propriétés

IUPAC Name |

3-[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c20-14-9-23-16(22)19(14)12-4-6-18(8-12)15(21)11-2-1-10-3-5-17-13(10)7-11/h1-3,5,7,12,17H,4,6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHARBJWWYDFAKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC4=C(C=C3)C=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2471370.png)

![CC(C)(C)OC(=O)N1CC(C[Zn]I)C1](/img/structure/B2471374.png)

![3-[3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate](/img/structure/B2471376.png)

methanone](/img/structure/B2471387.png)

![N-(4-isopropylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2471389.png)